

3-Chlorocinnamic Acid: A Technical Solubility Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chlorocinnamic acid

Cat. No.: B167705

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of **3-Chlorocinnamic acid**, an organic halogenated compound derived from cinnamic acid. This document is intended to be a valuable resource for professionals in research and drug development, offering available solubility data, detailed experimental methodologies, and a visualization of its potential biological pathway interaction.

Physicochemical Properties

3-Chlorocinnamic acid presents as a white to off-white crystalline solid at room temperature. [1] Its fundamental properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₉ H ₇ ClO ₂	[2]
Molecular Weight	182.60 g/mol	[2]
Melting Point	161-164 °C	[3]
pKa (at 25°C)	4.29	[3]

Solubility Profile

Quantitative solubility data for **3-Chlorocinnamic acid** is not readily available in published literature. However, qualitative assessments consistently indicate that it is sparingly soluble in water and exhibits greater solubility in various organic solvents.[\[1\]](#)

Table 1: Qualitative Solubility of **3-Chlorocinnamic Acid**

Solvent	Qualitative Solubility	Reference(s)
Water	Sparingly soluble / Slightly soluble	[1]
Methanol	Soluble	[3] [4]
Ethanol	Readily soluble	[1]
Acetone	Readily soluble	[1]
Dimethylformamide	Readily soluble	[1]

Note: One source indicates "Very soluble" in water, which is likely an error and contradicts multiple other sources stating it is sparingly or slightly soluble.[\[5\]](#)

Experimental Protocol: Solubility Determination by the Gravimetric Method

The following is a detailed methodology for determining the solubility of a solid compound like **3-Chlorocinnamic acid** in a given solvent. This protocol is based on the widely used and reliable isothermal shake-flask and gravimetric analysis method.

3.1 Objective

To determine the concentration of a saturated solution of **3-Chlorocinnamic acid** in a specific solvent at a controlled temperature.

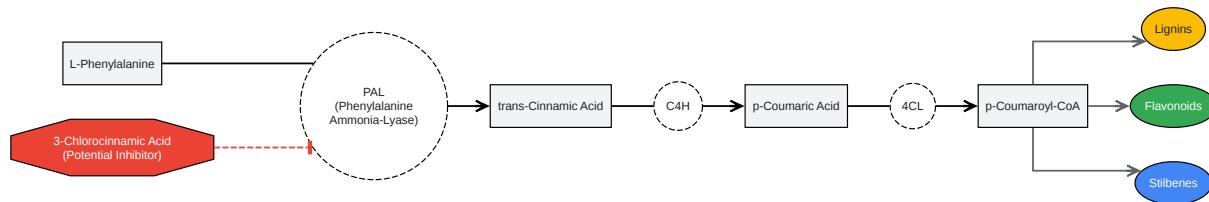
3.2 Materials and Apparatus

- **3-Chlorocinnamic acid** (analytical grade)
- Solvent of interest (e.g., water, ethanol)

- Conical flasks with stoppers
- Thermostatic shaker bath
- Analytical balance (readable to ± 0.0001 g)
- Syringe filters (e.g., 0.45 μm PTFE)
- Pipettes
- Pre-weighed evaporating dishes or vials
- Drying oven

3.3 Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of **3-Chlorocinnamic acid** to a conical flask containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
 - Seal the flask to prevent solvent evaporation.
 - Place the flask in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).
 - Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.
- Sample Collection and Filtration:
 - After equilibration, cease agitation and allow the undissolved solid to settle.
 - Carefully withdraw a known volume of the supernatant using a pipette fitted with a syringe filter to remove any undissolved particles. It is crucial to perform this step quickly and at the equilibration temperature to avoid precipitation.
- Gravimetric Analysis:


- Dispense the filtered, saturated solution into a pre-weighed, dry evaporating dish.
- Record the total weight of the dish and the solution.
- Place the evaporating dish in a drying oven at a temperature below the melting point of **3-Chlorocinnamic acid** (e.g., 80-100 °C) until the solvent has completely evaporated.
- Cool the dish in a desiccator to room temperature and weigh it.
- Repeat the drying and weighing process until a constant weight is achieved.

3.4 Data Calculation

- Weight of the solvent: (Weight of dish + solution) - (Weight of dish + dry solute)
- Weight of the dissolved solute: (Weight of dish + dry solute) - (Weight of empty dish)
- Solubility (g/100 g solvent): (Weight of dissolved solute / Weight of solvent) x 100
- Solubility (g/100 mL solvent): Can be calculated using the density of the solvent.

Potential Mechanism of Action: Inhibition of the Phenylpropanoid Pathway

While specific signaling pathways for **3-Chlorocinnamic acid** are not extensively documented, its structural similarity to cinnamic acid and its isomers suggests a potential role as a modulator of the phenylpropanoid pathway in plants. The 2-chloro isomer is a known inhibitor of Phenylalanine Ammonia-Lyase (PAL), the gateway enzyme for this pathway. PAL catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid, the precursor for a vast array of secondary metabolites. Inhibition of this crucial step would significantly alter the plant's metabolic landscape.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. 3-Chlorocinnamic acid CAS#: 1866-38-2 [amp.chemicalbook.com]
- 4. 3-Chlorocinnamic acid | 1866-38-2 [chemicalbook.com]
- 5. 3-Chlorocinnamic acid(1866-38-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- To cite this document: BenchChem. [3-Chlorocinnamic Acid: A Technical Solubility Profile]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b167705#3-chlorocinnamic-acid-solubility-profile\]](https://www.benchchem.com/product/b167705#3-chlorocinnamic-acid-solubility-profile)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com